2-(Benzylidèneamino)acétate de méthyle

Vue d'ensemble

Description

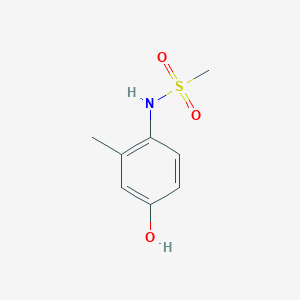

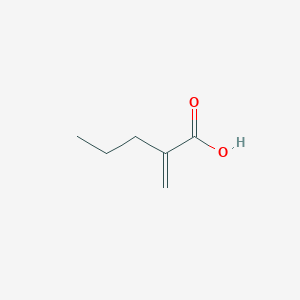

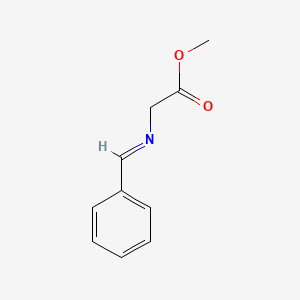

Methyl 2-(benzylideneamino)acetate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 .

Synthesis Analysis

The synthesis of Methyl 2-(benzylideneamino)acetate involves the treatment of methyl 2-aminoacetate hydrochloride with Et3N and PhCHO . The reaction mixture is stirred at room temperature overnight, and then concentrated in vacuo. The residue is diluted with EtOAc and filtered. The filtrate is concentrated in vacuo to afford the crude product methyl 2-(benzylideneamino)acetate, which is used for the next step without further purification .Molecular Structure Analysis

The molecular structure of Methyl 2-(benzylideneamino)acetate is represented by the InChI code: 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ .Chemical Reactions Analysis

Methyl 2-(benzylideneamino)acetate is involved in various chemical reactions. For instance, it can be used in the synthesis of diverse trans-naphtho .Physical And Chemical Properties Analysis

Methyl 2-(benzylideneamino)acetate is a compound with a molecular weight of 177.2 . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the available resources.Relevant Papers The relevant papers for Methyl 2-(benzylideneamino)acetate include studies on its synthesis , its use in the synthesis of diverse trans-naphtho , and its potential applications in the synthesis of biologically active compounds .

Applications De Recherche Scientifique

Synthèse de catalyseurs hybrides à base d'ADN

2-(Benzylidèneamino)acétate de méthyle : a été utilisé dans la synthèse de nouvelles classes de catalyseurs hybrides à base d'ADN. Ces catalyseurs sont conçus pour combiner le pouvoir enzymatique de l'ADN avec des ligands de métaux de transition, augmentant ainsi leur efficacité dans diverses réactions organiques . Cette approche novatrice permet de réaliser des réactions en milieu aqueux à température ambiante, ce qui représente un avantage significatif par rapport à la catalyse enzymatique traditionnelle qui nécessite souvent des conditions strictes.

Applications pharmaceutiques

Dans le domaine médical, This compound est un précurseur dans la synthèse de composés contenant de l'imidazole. Ces composés présentent une large gamme d'activités biologiques, notamment des effets antibactériens, antitumoraux et anti-inflammatoires . La polyvalence de ce composé dans la synthèse de médicaments met en évidence son potentiel dans le développement de nouveaux agents thérapeutiques.

Science des matériaux

Le composé joue un rôle dans la science des matériaux en tant que partie du processus de synthèse pour créer des complexes de sulfure de platine. Ces complexes sont ensuite utilisés pour former Pt(bipym)Cl2, qui est un précurseur pour d'autres réactions impliquant This compound . Ces matériaux sont essentiels dans le développement de nouveaux matériaux avec des propriétés spécifiques souhaitées.

Science de l'environnement

Bien que les applications directes en science de l'environnement ne soient pas explicitement détaillées dans les résultats de la recherche, le rôle du composé dans la synthèse de matériaux et de catalyseurs suggère des avantages environnementaux potentiels. Par exemple, les catalyseurs dérivés de This compound pourraient être utilisés pour faciliter des réactions chimiques respectueuses de l'environnement ou dans la création de matériaux plus durables .

Chimie analytique

This compound : est impliqué en chimie analytique, où il peut être utilisé comme étalon ou réactif dans diverses analyses chimiques. Ses propriétés, telles que la solubilité et la réactivité, en font un composé précieux pour tester et développer de nouvelles méthodes analytiques .

Biochimie

En biochimie, This compound fait partie de la synthèse de molécules chirales et d'autres structures biochimiques complexes. Il a été utilisé dans des études explorant la bioénergétique de la conversion du méthanol chez les bactéries acétogènes, ce qui est crucial pour comprendre et exploiter les processus microbiens pour des applications biotechnologiques .

Utilisations industrielles

Sur le plan industriel, This compound est utilisé dans l'industrie des parfums en raison de son odeur sucrée et florale. Il sert d'intermédiaire chimique dans la production de divers composés aromatiques pour les parfums et autres produits parfumés.

Mécanisme D'action

Target of Action

Similar compounds, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that Methyl 2-(benzylideneamino)acetate may interact with a variety of biological targets.

Mode of Action

Based on the wide range of activities exhibited by similar compounds, it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .

Pharmacokinetics

The compound’s lipophilicity and electronic and charge properties are likely to influence its bioavailability and pharmacokinetic profile .

Result of Action

Given the range of activities exhibited by similar compounds, it’s plausible that this compound may have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

Methyl 2-(benzylideneamino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction can influence the activity of phosphatases, thereby affecting various biochemical pathways. Additionally, Methyl 2-(benzylideneamino)acetate may interact with other biomolecules such as caspases, which are involved in apoptosis, and integrins, which play a role in cell adhesion and signaling.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(benzylideneamino)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, such as phosphatases, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, Methyl 2-(benzylideneamino)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(benzylideneamino)acetate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Methyl 2-(benzylideneamino)acetate is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained effects on cell behavior and function.

Propriétés

IUPAC Name |

methyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONBBMZSLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400212 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66646-88-6 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(phenylmethylidene)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)